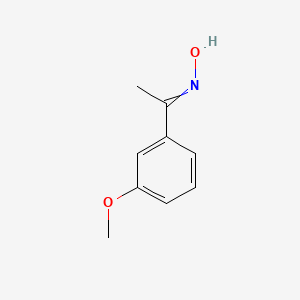
1-(3-Methoxy-phenyl)-ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-phenyl)-ethanone oxime is an oxime derivative characterized by a methoxy (-OCH₃) substituent at the 3-position of the phenyl ring. Oximes are versatile compounds in organic synthesis, often serving as intermediates for pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to form stable complexes with metal ions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
*Calculated based on analogous compounds.
Key Observations:
- Substituent Position : The 3-methoxy group in the target compound contrasts with the 4-methoxy isomer (), which exhibits higher reactivity in sulfonation reactions .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase thermal stability but reduce nucleophilicity compared to electron-donating -OCH₃.
- Steric Effects : Bulky substituents (e.g., triazole in ) may hinder crystallization or metal coordination.
Physicochemical Properties
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-[1-(3-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-7(10-11)8-4-3-5-9(6-8)12-2/h3-6,11H,1-2H3 |
InChI Key |
PHQAPZHVNJXUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














